molecular formula C11H9N3S2 B7795003 4-(Methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-2-ylamine CAS No. 887585-07-1

4-(Methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-2-ylamine

Cat. No.: B7795003
CAS No.: 887585-07-1
M. Wt: 247.3 g/mol
InChI Key: KYFQIYCLZIZSHA-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)1benzothieno[3,2-d]pyrimidin-2-ylamine is a heterocyclic compound that belongs to the class of benzothienopyrimidines. This compound is characterized by the presence of a methylsulfanyl group attached to the benzothieno ring system, which is fused with a pyrimidine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfanyl)1benzothieno[3,2-d]pyrimidin-2-ylamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiophene with a suitable methylsulfanyl-containing reagent under specific conditions. The reaction conditions often include the use of solvents such as p-xylene and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfanyl)1benzothieno[3,2-d]pyrimidin-2-ylamine undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the methylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Methylsulfanyl)1benzothieno[3,2-d]pyrimidin-2-ylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)1benzothieno[3,2-d]pyrimidin-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylsulfanyl)1benzothieno[3,2-d]pyrimidin-2-ylamine is unique due to its specific structural features, such as the presence of the methylsulfanyl group and the fused benzothieno-pyrimidine ring system. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

4-methylsulfanyl-[1]benzothiolo[3,2-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S2/c1-15-10-9-8(13-11(12)14-10)6-4-2-3-5-7(6)16-9/h2-5H,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFQIYCLZIZSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC2=C1SC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701218794
Record name 4-(Methylthio)[1]benzothieno[3,2-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701218794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887585-07-1
Record name 4-(Methylthio)[1]benzothieno[3,2-d]pyrimidin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887585-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylthio)[1]benzothieno[3,2-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701218794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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